4-Methyl-1-vinylcyclohexanol
Description
4-Methyl-1-vinylcyclohexanol (C₈H₁₄O) is a substituted cyclohexanol derivative characterized by a methyl group at the 4-position and a vinyl group at the 1-position of the cyclohexane ring. It exists in two physical states: a solid (sol.) and a liquid (liq.) form, as documented in Table III of The Journal of Organic Chemistry . The compound is synthesized via catalytic methods, involving acid-catalyzed reactions followed by distillation, yielding approximately 17 g of product with purity suitable for further derivatization (e.g., 3,5-dinitrobenzoate esters) . Its structure places it within the vinylcarbinol family, where the vinyl group enhances reactivity in polymerization and addition reactions compared to non-vinyl analogs.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-ethenyl-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-9(10)6-4-8(2)5-7-9/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
BZBLEYGVQKFOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-vinylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-1-vinylcyclohexene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of 4-methyl-1-vinylcyclohexanol may involve the catalytic hydrogenation of 4-methyl-1-vinylcyclohexene in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-vinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-vinylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-vinylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Substitution: Halogenated derivatives such as 4-methyl-1-chlorocyclohexanol.
Scientific Research Applications
4-Methyl-1-vinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-vinylcyclohexanol involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-1-vinylcyclohexanol with structurally related cyclohexanol derivatives, focusing on molecular properties, physical characteristics, and functional applications.
Table 1: Structural and Physical Properties of Selected Cyclohexanol Derivatives
*Calculated based on formula C₈H₁₄O.
Key Comparisons:
Substituent Effects on Reactivity: The vinyl group in 4-methyl-1-vinylcyclohexanol enables participation in Diels-Alder and radical polymerization reactions, unlike non-vinyl analogs such as 4-methylcyclohexanol . 4-Methoxycyclohexanol exhibits increased polarity due to the electron-donating methoxy group, enhancing solubility in polar solvents compared to the hydrophobic 4-isopropyl derivative .
Physical State and Stability: 4-Methyl-1-vinylcyclohexanol’s dual solid/liquid states contrast with the purely liquid or solid forms of simpler derivatives like 4-methylcyclohexanol (trans isomer: liquid) . The ketone group in 4-hydroxy-4-methylcyclohexanone reduces hydrogen-bonding capacity, lowering boiling points relative to alcohols .
Toxicity and Safety: Limited toxicity data exist for 4-methyl-1-vinylcyclohexanol. In contrast, 4-methylcyclohexanemethanol (a related compound with a methanol group) has documented inhalation risks, though structural differences preclude direct extrapolation . 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane), a structurally complex analog, is classified as non-hazardous under current safety assessments .
Applications: 4-Methyl-1-vinylcyclohexanol serves as a precursor for ester derivatives (e.g., 3,5-dinitrobenzoates) used in analytical chemistry . 4-Hydroxy-4-methylcyclohexanone is critical in synthesizing trans-4-amino-1-methylcyclohexanol, a pharmaceutical intermediate .
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